molecular formula C20H25N5O3S B2561200 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide CAS No. 898345-56-7

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide

Cat. No.: B2561200
CAS No.: 898345-56-7
M. Wt: 415.51
InChI Key: PKHQFFAUQURQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide is a high-purity chemical compound intended for research and development purposes. This compound features a complex molecular architecture that combines thiazolo[3,2-b][1,2,4]triazole and piperidine motifs, a structure often investigated in medicinal chemistry for its potential biological activity. Its specific applications, mechanism of action, and research value are yet to be fully characterized by the scientific community. Researchers may explore its properties in various biochemical and pharmacological assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-3-15-22-20-25(23-15)19(27)17(29-20)16(12-4-6-14(28-2)7-5-12)24-10-8-13(9-11-24)18(21)26/h4-7,13,16,27H,3,8-11H2,1-2H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHQFFAUQURQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure includes a thiazolo-triazole moiety and a piperidine ring, which are known to contribute to diverse biological activities. The molecular formula is C20H25N5O3SC_{20}H_{25}N_{5}O_{3}S, with a molecular weight of approximately 415.5 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The thiazolo[3,2-b][1,2,4]triazole component is particularly noted for its ability to modulate kinase activity:

  • Inhibition of ERK5 Pathway : Analogous compounds have shown to inhibit the ERK5 mitogen-activated protein kinase pathway, which is implicated in cellular proliferation and differentiation. For instance, certain derivatives exhibited IC50 values in the nanomolar range against ERK5 in cell-based assays .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antitumor Activity Demonstrated potential in inhibiting cancer cell lines through ERK5 modulation.
Cardiac Ion Channel Interaction Some analogues showed effects on hERG channel inhibition, indicating cardiotoxicity risks .
Metabolic Stability Variability in metabolic stability observed in mouse liver microsomes; some derivatives showed rapid metabolism .

Case Studies

Several studies have explored the biological implications of similar compounds:

  • ERK5 Inhibition Study : A study focused on a related compound demonstrated significant inhibition of ERK5 activity with an IC50 of 77 nM in HeLa cells. This suggests that the compound may influence cellular proliferation pathways significantly .
  • Pharmacokinetic Assessment : Another study evaluated the pharmacokinetic parameters of related thiazolo-triazole compounds, noting an oral bioavailability of around 42% in mice and a clearance rate indicative of moderate systemic exposure .

Research Findings

Recent findings highlight the importance of structural modifications on biological activity:

  • Structural Variations : Modifications such as substituting different aryl groups can enhance potency and selectivity against specific kinases. For example, compounds with methoxy or trifluoromethyl substitutions showed varied interactions with target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of explicit data on this compound in the evidence, comparisons must rely on structural analogs and general trends in heterocyclic chemistry. Below is a comparative analysis based on common functional groups and scaffolds:

Table 1: Key Structural Features and Hypothetical Comparisons

Feature Target Compound Analog 1: Thiazolo-triazole derivatives Analog 2: Piperidine-carboxamides
Core Structure Thiazolo[3,2-b][1,2,4]triazole with hydroxyl and ethyl substituents Common in kinase inhibitors N/A
Substituent Diversity 4-Methoxyphenyl and piperidine-4-carboxamide Limited in simpler analogs Often used for solubility/bioavailability
Hydrogen Bonding Capacity Hydroxyl and amide groups (potential for kinase or protease interaction) High (e.g., ATP-competitive binding) Moderate (amide interactions)
Synthetic Accessibility Likely challenging due to fused rings and stereochemistry Requires advanced crystallization methods Modular synthesis feasible

Key Observations

Thiazolo-Triazole Core: This scaffold is rare in commercial drugs but explored in experimental kinase inhibitors. The hydroxyl group at position 6 may enhance hydrogen bonding, akin to phenolic moieties in tyrosine kinase inhibitors (e.g., imatinib derivatives) .

Piperidine-4-Carboxamide: This group is prevalent in CNS-targeting drugs (e.g., donepezil) due to its ability to cross the blood-brain barrier.

4-Methoxyphenyl Group : Methoxy-substituted aromatics often improve metabolic stability and lipophilicity, as seen in β-blockers (e.g., metoprolol). However, its steric effects might hinder target engagement in this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.